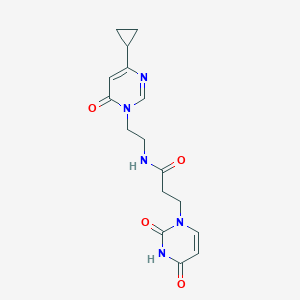

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Beschreibung

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is an intricate organic compound featuring multiple pyrimidinyl groups that interact within its molecular structure. As an entity, it’s pivotal in various scientific arenas due to its unique chemical properties and biological activities.

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c22-13(3-6-20-7-4-14(23)19-16(20)25)17-5-8-21-10-18-12(9-15(21)24)11-1-2-11/h4,7,9-11H,1-3,5-6,8H2,(H,17,22)(H,19,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDUJYYLEUBANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrimidinyl groups, followed by their integration with the rest of the molecular scaffold. The process may start with cyclopropyl amine reacting with ethyl isocyanate to form the intermediate, which then undergoes several stages of functional group interconversions and coupling reactions, all under precise temperature, pH, and solvent conditions to ensure optimal yields.

Industrial Production Methods

Industrial-scale production often utilizes batch or continuous flow synthesis to optimize the yield and purity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. These methods typically incorporate robust purification processes such as crystallization and chromatography to achieve the necessary pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various chemical reactions including oxidation, reduction, and substitution due to its diverse functional groups.

Common Reagents and Conditions

Oxidation: : Employing reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Utilizing hydrogen gas with a palladium catalyst.

Substitution: : Conducted using nucleophiles such as thiols and amines in organic solvents.

Major Products

Major products from these reactions typically include structurally modified derivatives of the parent compound, each having potential for different biological activities or further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Chemistry

It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules due to its versatile reactive sites.

Biology and Medicine

Antiviral and Anticancer Research: : Exhibits promising activity against viral strains and cancer cell lines by inhibiting key enzymes and pathways.

Enzyme Inhibition: : Acts as an inhibitor for various enzymes involved in metabolic and signal transduction pathways.

Industry

Pharmaceutical Development: : Utilized in the development of new therapeutic agents due to its bioactivity.

Agriculture: : Potential use as a lead compound for developing new agrochemicals.

Wirkmechanismus

The compound’s effects are mediated through its binding to specific molecular targets such as enzymes or receptors. The interaction often leads to inhibition or modulation of biochemical pathways, resulting in the therapeutic effects observed in preclinical studies. The exact pathways and molecular targets are frequently the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl-2,4-dioxopyrimidin-1(2H)-ylacetamide: : Another pyrimidine-based compound with slightly altered structure and bioactivity.

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: : Features a methyl group substitution with unique chemical properties.

Highlighting Uniqueness

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide stands out due to its specific cyclopropyl modification, which imparts distinct steric and electronic characteristics that influence its reactivity and biological activity.

That’s a lot of chemistry talk! Any details you’d like me to delve deeper into?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.